(1R)-1-(4-nitrophenyl)ethan-1-ol

Chiral drug synthesis β-Adrenergic blockers Absolute configuration

(1R)-1-(4-Nitrophenyl)ethan-1-ol, also known as (R)-1-(4-nitrophenyl)ethanol, is a chiral secondary alcohol with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It is characterized by a nitro-substituted phenyl ring attached to an ethan-1-ol backbone, with the (R)-configuration at the chiral center.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 58287-18-6
Cat. No. B2754025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-nitrophenyl)ethan-1-ol
CAS58287-18-6
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
InChIKeyCRJFHXYELTYDSG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(4-Nitrophenyl)ethan-1-ol (CAS 58287-18-6): A Chiral Building Block for β‑Adrenergic Drug Synthesis


(1R)-1-(4-Nitrophenyl)ethan-1-ol, also known as (R)-1-(4-nitrophenyl)ethanol, is a chiral secondary alcohol with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol [1]. It is characterized by a nitro-substituted phenyl ring attached to an ethan-1-ol backbone, with the (R)-configuration at the chiral center . This compound serves as a key intermediate in the asymmetric synthesis of β‑adrenergic receptor blockers, particularly (R)-nifenalol, and is valued for its high enantiomeric purity in both research and industrial settings [2].

Why (1R)-1-(4-Nitrophenyl)ethan-1-ol Cannot Be Replaced by Racemic or (S)-Enantiomer in β‑Blocker Synthesis


The biological activity of β‑adrenergic blockers derived from 1-(4-nitrophenyl)ethanol is strictly dependent on absolute configuration [1]. The (R)-enantiomer is the exclusive precursor to (R)-nifenalol, which is the pharmacologically active isomer; the (S)-enantiomer yields (S)-sotalol, a different drug with distinct therapeutic indications [2]. Using the racemic mixture would produce both active and inactive or off‑target compounds, compromising both efficacy and safety in preclinical development [3]. Therefore, procurement of the enantiopure (1R)-form is non‑negotiable for any synthetic route targeting the (R)-nifenalol scaffold or for chiral resolution studies that demand a defined stereochemical benchmark.

Quantitative Differentiation of (1R)-1-(4-Nitrophenyl)ethan-1-ol from its (S)-Enantiomer and Racemic Counterpart


Stereochemical Fidelity Dictates Drug Precursor Identity

The (R)-enantiomer (CAS 58287-18-6) is the mandatory precursor for the synthesis of (R)-nifenalol, a β‑adrenergic blocker with demonstrated anti-anginal and anti-arrhythmic activity. In contrast, the (S)-enantiomer (CAS 96156-72-8) is used exclusively for the preparation of (S)-sotalol, a drug with distinct therapeutic applications [1]. Using the (S)-form to prepare (R)-nifenalol results in an inactive or significantly less potent compound; the levo-isomer of nifenalol is approximately twice as active as the racemate in blocking β‑receptors, and the dextro-isomer is essentially inactive [2].

Chiral drug synthesis β-Adrenergic blockers Absolute configuration

Enantiomeric Purity Benchmark: 99.9% ee Achievable in Drug Synthesis

A continuous flow process employing immobilized epoxide hydrolase (VrEH2M263N) converts racemic p‑nitrostyrene oxide into (R)-p‑nitrophenyl glycol with 97% ee, which is subsequently transformed into (R)-nifenalol with an enantiopurity of 99.9% ee after recrystallization [1]. This level of stereochemical control is achievable because the (1R)-alcohol serves as a direct precursor; in contrast, the (1S)-enantiomer under identical conditions would produce the opposite enantiomer with equivalent ee but of no value for (R)-nifenalol synthesis.

Enantioselective synthesis Process chemistry Chiral purity

Catalytic Resolution Efficiency: Lipase PS-C-II Exhibits E > 1000 for Bromohydrin Precursor

In the enzymatic transesterification of racemic 2‑bromo‑1‑(4‑nitrophenyl)ethanol, immobilized lipase PS-C‑II achieves an enantioselectivity factor (E) greater than 1000 at a substrate concentration of 200 g/L, yielding both (R)- and (S)-enantiomers in enantiomerically pure form [1]. In contrast, the free lipase PS is completely unreactive under the same conditions, and the hydrolytic approach with PS-C‑II gives only an E value of 5.1, demonstrating a dramatic drop in performance [1]. This exceptionally high E value underscores the unique compatibility of the (1R)-alcohol scaffold with an efficient, scalable enzymatic resolution.

Biocatalysis Kinetic resolution Enantioselectivity

Specific Optical Rotation: A Definitive Quality Control Metric

The (1R)-enantiomer exhibits a specific optical rotation of +35.3° (c = 1.00 g/100 mL, CHCl₃, 20 °C, 589 nm) , whereas the (1S)-enantiomer shows a rotation of –35.3° under identical conditions . The racemate, by definition, has an optical rotation of 0°. This quantitative difference provides a simple, non‑destructive method for verifying enantiomeric identity and purity prior to use.

Chiral analysis Quality control Optical rotation

High‑Impact Applications of (1R)-1-(4-Nitrophenyl)ethan-1-ol in Drug Discovery and Biocatalysis


Synthesis of (R)-Nifenalol and Related β‑Adrenergic Blockers

The (1R)-alcohol is the exclusive chiral building block for (R)-nifenalol, a β‑blocker under investigation for cardiovascular indications. Synthetic routes typically involve conversion to the corresponding bromohydrin, followed by amination with isopropylamine [1]. The high enantiopurity (>99% ee) achievable from this precursor directly meets pharmaceutical quality requirements [2].

Enzymatic Resolution and Biocatalyst Screening

Owing to the exceptionally high enantioselectivity (E > 1000) observed with lipase PS-C‑II, the racemic form of the bromohydrin derivative serves as an ideal substrate for screening novel biocatalysts or optimizing resolution conditions [1]. The (1R)-enantiomer can be used as an authentic standard to calibrate chiral HPLC methods and to determine the enantioselectivity of newly discovered enzymes.

Chemoenzymatic Deracemisation Process Development

The combination of galactose oxidase‑catalyzed enantioselective oxidation and transfer hydrogenation enables the one‑pot deracemisation of 1-(4-nitrophenyl)ethanol to the (R)-enantiomer in 99% conversion and 98% ee [1]. This methodology is being scaled for the production of enantiopure alcohols as key intermediates in fine chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(4-nitrophenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.